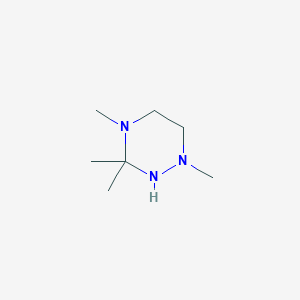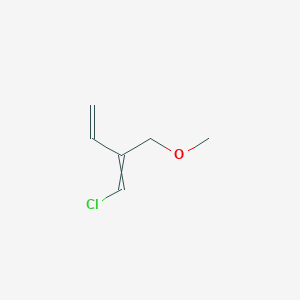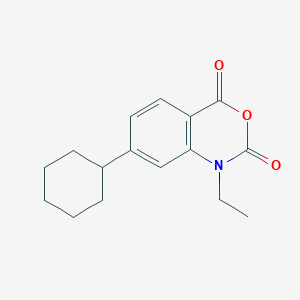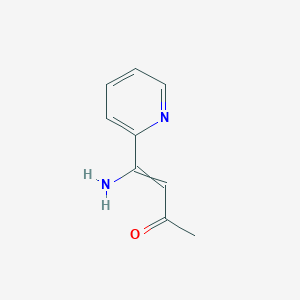
4-Amino-4-(pyridin-2-yl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-4-(pyridin-2-yl)but-3-en-2-one is an organic compound that features a pyridine ring attached to a butenone structure with an amino group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carbaldehyde and an appropriate amine.
Condensation Reaction: The aldehyde group of pyridine-2-carbaldehyde reacts with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Formation of Butenone: The amine undergoes further reactions to introduce the butenone moiety, typically involving a series of condensation and reduction steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
4-Amino-4-(pyridin-2-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the butenone moiety to a butanol structure.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of butanol derivatives.
Substitution: Formation of substituted amines or amides.
科学研究应用
4-Amino-4-(pyridin-2-yl)but-3-en-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: This compound has a similar pyridine structure but includes a triazole ring.
4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoic acid: This compound features a pyridine ring and a benzoic acid moiety.
Uniqueness
4-Amino-4-(pyridin-2-yl)but-3-en-2-one is unique due to its specific combination of a pyridine ring and a butenone structure with an amino group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.
属性
CAS 编号 |
57352-11-1 |
|---|---|
分子式 |
C9H10N2O |
分子量 |
162.19 g/mol |
IUPAC 名称 |
4-amino-4-pyridin-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H10N2O/c1-7(12)6-8(10)9-4-2-3-5-11-9/h2-6H,10H2,1H3 |
InChI 键 |
PNWOUYRUAUDYIM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=C(C1=CC=CC=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
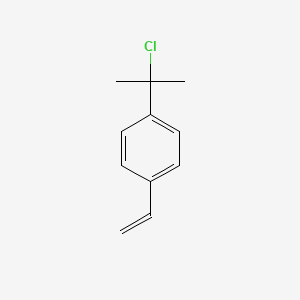
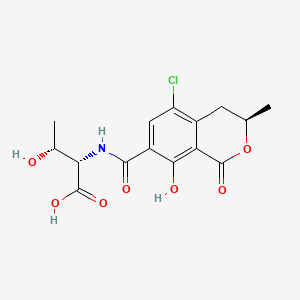
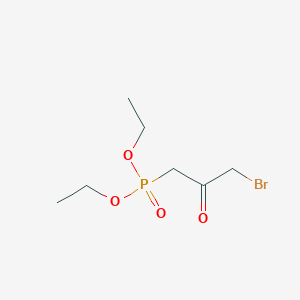
![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)
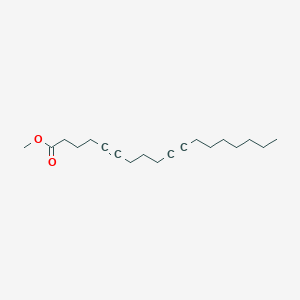
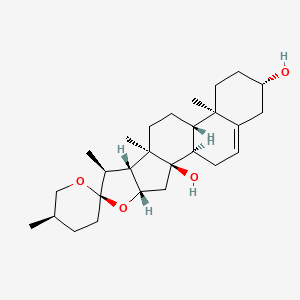
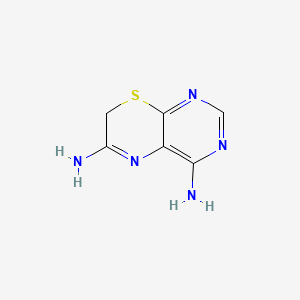
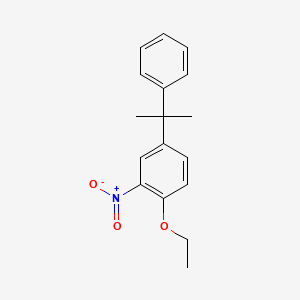
![[(Hex-1-yn-3-yl)oxy]benzene](/img/structure/B14625796.png)
